
An In-depth Technical Guide to 3-Bromo-5-
iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromo-5-iodopyridine

Cat. No.: B183754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-5-iodopyridine, a key heterocyclic

building block in modern organic synthesis. Its unique bifunctional nature, possessing both a

bromine and an iodine atom at strategic positions on the pyridine ring, makes it a highly

versatile intermediate for creating complex molecular architectures. This document details its

chemical and physical properties, experimental protocols for its synthesis and application, and

its role in the development of targeted therapeutics.

Core Properties and Data
3-Bromo-5-iodopyridine is a white to off-white crystalline solid at room temperature.[1] Its

fundamental properties are summarized below, providing essential data for reaction planning

and safety considerations.
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Property Value Source

CAS Number 233770-01-9 [1][2][3][4]

Molecular Formula C₅H₃BrIN [1][2]

Molecular Weight 283.89 g/mol [1][2][5]

IUPAC Name 3-bromo-5-iodopyridine [5]

InChI Key
AOOZLVWDZUPEHT-

UHFFFAOYSA-N
[5]

SMILES C1=C(C=NC=C1I)Br [5]

Physicochemical Properties
Property Value Source

Appearance White to off-white powder/solid [1]

Melting Point 127-131 °C [2]

Boiling Point 266.5 ± 25.0 °C (Predicted) [2]

Solubility Slightly soluble in water [2]

Safety and Handling
Hazard Statement Code Description

Acute Toxicity, Oral H302 Harmful if swallowed[5]

Serious Eye Damage H318 Causes serious eye damage[5]

Note: Users should always consult a full Safety Data Sheet (SDS) before handling this

chemical.

Synthesis and Reactivity
The distinct reactivity of the C-I and C-Br bonds allows for selective, sequential

functionalization, most notably in palladium-catalyzed cross-coupling reactions. The carbon-
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iodine bond is more reactive and will typically undergo oxidative addition to a palladium(0)

catalyst under milder conditions than the carbon-bromine bond. This differential reactivity is a

cornerstone of its utility in synthetic chemistry.

Experimental Protocol: Synthesis from 3,5-
Dibromopyridine
A common laboratory-scale synthesis involves a halogen exchange reaction starting from the

more readily available 3,5-dibromopyridine.[2]

Materials:

3,5-Dibromopyridine

Anhydrous Tetrahydrofuran (THF)

Isopropylmagnesium Chloride (2M in THF)

Iodine

Ethyl Acetate

Saturated aqueous Sodium Bisulfite

Magnesium Sulfate

Procedure:

Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF in a flask under an inert atmosphere

(e.g., Argon or Nitrogen).

Cool the solution to -10 °C using an appropriate cooling bath, ensuring the internal

temperature does not exceed -5 °C.[2]

Slowly add isopropylmagnesium chloride solution (2M in THF, ~1.0 eq) to the reaction

mixture.

Subsequently, add a solution of iodine (~1.0 eq) in anhydrous THF dropwise.[2]
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Allow the reaction to stir for approximately 5 minutes after the addition is complete.[2]

Upon reaction completion (monitored by TLC or LC-MS), dilute the mixture with ethyl

acetate.

Quench the reaction by washing with a saturated aqueous solution of sodium bisulfite.

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.[2]

The resulting 3-bromo-5-iodopyridine can be further purified by recrystallization or column

chromatography. A reported yield for this procedure is approximately 98%.[2]

Characterization Data:

¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H), 8.26 (s, 1H), 7.54-7.51 (m, 1H).[2]

MS (ES): m/z = 284 [M + H]⁺.[2]
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Caption: Synthesis workflow for 3-Bromo-5-iodopyridine.

Applications in Drug Discovery
3-Bromo-5-iodopyridine is a crucial intermediate in the synthesis of pharmaceuticals,

particularly in the development of kinase inhibitors for cancer therapy.[6] Its ability to undergo

selective cross-coupling reactions allows for the precise construction of complex heterocyclic

scaffolds that are common in active pharmaceutical ingredients (APIs).

Experimental Protocol: Representative Suzuki-Miyaura
Coupling
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The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The higher reactivity of

the C-I bond allows for selective coupling at the 5-position, leaving the C-Br bond intact for

subsequent transformations.

Materials:

3-Bromo-5-iodopyridine

Arylboronic acid (e.g., Phenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃ or Cs₂CO₃)

Solvent system (e.g., 1,4-Dioxane/Water)

Procedure:

In a reaction vessel, combine 3-Bromo-5-iodopyridine (1.0 eq), the desired arylboronic acid

(1.1-1.5 eq), and the base (2.0-2.5 eq).

Add the palladium catalyst (0.05-0.1 eq) to the mixture.

Evacuate and backfill the vessel with an inert gas (e.g., Argon) several times.

Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio).

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed

(monitored by TLC or LC-MS).

After cooling to room temperature, dilute the mixture with an organic solvent like ethyl

acetate and wash with water and brine.

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the resulting 3-bromo-5-arylpyridine product via column chromatography or

recrystallization.
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Role in Tyrosine Kinase Inhibitors
Many modern cancer drugs are tyrosine kinase inhibitors (TKIs), which block signaling

pathways that control cell growth and proliferation. Aberrant activation of Receptor Tyrosine

Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial

Growth Factor Receptor (VEGFR) is a hallmark of many cancers.[7] TKIs compete with ATP for

the binding site on the kinase domain, preventing phosphorylation and downstream signaling.

Pyridine-based scaffolds, often synthesized using intermediates like 3-Bromo-5-iodopyridine,

are prevalent in TKIs. These inhibitors block critical oncogenic pathways such as the

Ras/MAPK and PI3K/Akt pathways, ultimately leading to reduced tumor growth and survival.[7]

[8]
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Caption: A generic RTK signaling pathway targeted by TKIs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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